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Introduction

The intricate dance between the immune system and cancer cells presents a significant
challenge in the development of effective cancer therapies. A key obstacle to robust anti-tumor
immunity is the presence of regulatory T cells (Tregs), which suppress the activity of effector T
cells, thereby allowing tumors to evade immune destruction. A promising strategy to overcome
this immunosuppression is the targeted inhibition of the master transcriptional regulator of
Tregs, Forkhead box P3 (FOXP3). This technical guide delves into the core of one such
innovative approach: the use of peptide P60, a 15-mer synthetic peptide designed to disrupt
Treg function and unleash the full potential of the anti-tumor immune response. This document
provides a comprehensive overview of P60's mechanism of action, a compilation of key
guantitative data from preclinical studies, detailed experimental protocols for its evaluation, and
visualizations of the critical pathways and workflows involved.

Mechanism of Action of Peptide P60

Peptide P60 is a synthetic 15-amino acid peptide (sequence: RDFQSFRKMWPFFAM)
identified through phage display technology for its ability to bind to the FOXP3 protein.[1] Its
primary mechanism of action is the functional inhibition of regulatory T cells (Tregs) by directly
interfering with the activity of FOXP3.[2]

P60 exerts its effects through the following key interactions:
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e Binding to FOXP3: P60 specifically binds to the intermediate region of the FOXP3 protein,
encompassing amino acids 177-331.[1] This region is crucial for the dimerization of FOXP3
and its interaction with other transcription factors.

e Inhibition of FOXP3 Homodimerization: By binding to this intermediate region, P60 prevents
FOXP3 from forming homodimers, a process essential for its transcriptional regulatory
function.[1]

o Disruption of FOXP3/AML1 Interaction: P60 also abrogates the interaction between FOXP3
and the transcription factor AML1 (Acute Myeloid Leukemia 1), also known as RUNX1.[3]
This interaction is critical for the immunosuppressive activity of Tregs.

o Impaired FOXP3 Nuclear Translocation: P60 has been shown to inhibit the translocation of
FOXP3 into the nucleus, further impeding its ability to regulate gene expression.[4]

» Restoration of Effector T Cell Function: By inhibiting Treg function, P60 indirectly enhances
the activity of effector T cells, such as CD8+ cytotoxic T lymphocytes, allowing them to more
effectively recognize and eliminate cancer cells.[3]

The culmination of these molecular interactions leads to a significant reduction in the
immunosuppressive capacity of Tregs within the tumor microenvironment, thereby shifting the
balance towards an effective anti-tumor immune response.

Signaling Pathway of P60 Action
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Caption: P60 inhibits Treg function by disrupting FOXP3 dimerization and AMLL1 interaction.

Quantitative Data on P60 Efficacy

The anti-tumor effects of peptide P60 and its derivatives have been quantified in various
preclinical models. The following tables summarize key findings from these studies.

Table 1: In Vitro Efficacy of Peptide P60
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Cell Lines Treatment Concentration  Outcome Reference
Significant
CIK cells + A-498 decrease in
P60 100 uM ) [5]
(renal cancer) viable cancer
cells
Significant
CIK cells + Caki- decrease in
P60 100 pM _ [5]
2 (renal cancer) viable cancer
cells
Significant
CIK cells + DAN- ]
) decrease in
G (pancreatic P60 100 pMm ) [5]
viable cancer
cancer)
cells
CIK cells + Significant
Capan-2 decrease in
] P60 100 pM ] [5]
(pancreatic viable cancer
cancer) cells
Murine
Restoration of
CD4+CD25+

P60 50 uM effector T cell [6]

Tregs + Effector ) ]
proliferation

T cells
Improved
Human Tregs +
P60 100 uMm effector T cell [1]
Effector T cells . .
stimulation

Table 2: In Vivo Anti-Tumor Efficacy of P60 and
Derivatives
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Tumor Model Treatment Dosage Outcome Reference
Protection
CT26 Colon P60 + AH1 50 _
) ) against tumor [7]
Carcinoma vaccine nmol/mouse/day ]
implantation
CM-1215 Delayed tumor
Hepatocellular )
] (cyclized P60- 10 growth and
Carcinoma ) ) [8]
D2A-S5A) + anti-  nmol/mouse/day increased
(Hepa-129) )
PD-1 survival
40% tumor
MC38 Colon IL-P60 0.25 mg/kg every )
) ) regression [9]
Carcinoma (liposomal P60) 2 days
(monotherapy)
MC38 Colon IL-P60 + anti- 0.25 mg/kg every  100% tumor ]
Carcinoma PD-1 2 days regression

Table 3: Impact of P60 on Immune Cell Populations

Cell Type Treatment Observation Reference

No significant change
in the distribution of
CD3+CD56+,

CIK cell cultures P60 (100 puM) CD3+CD56-, CD8+, [5]
CD4+, or
CD4+CD25+FOXP3+

cells

CT26 Tumor Increased CD8+/Treg
_ _ P60 ) [1O][11][12][13]
Microenvironment ratio

Adenovirus Reduced tumor
4T1 Breast Cancer ) o [14]
expressing P60 infiltration of Tregs

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy
of peptide P60.
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In Vitro Treg Suppression Assay

This protocol assesses the ability of P60 to inhibit the suppressive function of Tregs on effector

T cell proliferation.

Materials:

Peptide P60 (100 uM working concentration)[5]

Control peptide (e.qg., P301)[5]

Effector T cells (CD4+CD25-)

Regulatory T cells (CD4+CD25+)

Anti-CD3 antibody (2.5 pg/mL)[6]

RPMI-1640 medium with 10% FBS, penicillin/streptomycin, and L-glutamine
96-well round-bottom plates

Cell proliferation assay reagent (e.g., WST-8 or [3H]-thymidine)

Procedure:

Isolate effector T cells and Tregs from murine spleens or human PBMCs using magnetic-
activated cell sorting (MACS).

Plate effector T cells at a density of 1 x 10"5 cells/well in a 96-well plate.[6]
Add Tregs to designated wells at a 1:10 Treg to effector T cell ratio (1 x 1074 cells/well).[6]

Add peptide P60 or control peptide to the appropriate wells at a final concentration of 50-
100 pM.[5][6]

Stimulate the co-cultures with anti-CD3 antibody.

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
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o Assess T cell proliferation using a WST-8 assay or by measuring [3H]-thymidine
incorporation during the final 18 hours of incubation.

o Calculate the percentage of suppression and the reversal of suppression by P60.

Experimental Workflow for In Vitro Treg Suppression
Assay
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Caption: Workflow for assessing P60's inhibition of Treg suppression in vitro.
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In Vivo Murine Tumor Model (CT26)

This protocol describes the establishment of a syngeneic colon carcinoma model to evaluate
the in vivo anti-tumor efficacy of P60.

Materials:

BALB/c mice (6-8 weeks old)

e CT26 murine colon carcinoma cells[15]

o Peptide P60 or its derivatives

e Anti-PD-1 antibody (optional, for combination therapy)
» Matrigel

o Sterile PBS

 Calipers for tumor measurement

Procedure:

e Culture CT26 cells in appropriate medium.

e On the day of injection, harvest and resuspend CT26 cells in a 1:1 mixture of sterile PBS and
Matrigel at a concentration of 5 x 106 cells/mL.

e Subcutaneously inject 100 uL of the cell suspension (5 x 1075 cells) into the flank of each
BALB/c mouse.[16]

¢ Allow tumors to establish and reach a palpable size (e.g., 50-100 mms3).

o Randomize mice into treatment groups (e.g., vehicle control, P60, anti-PD-1, P60 + anti-PD-
1).

o Administer P60 or its derivatives intraperitoneally at the desired dosage (e.g., 10-50
nmol/mouse/day).[7]
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e For combination therapy, administer anti-PD-1 antibody according to the established
protocol.

e Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width2)/2.
e Monitor mice for signs of toxicity and record survival data.

o At the end of the experiment, tumors and spleens can be harvested for further analysis (e.g.,
flow cytometry).

Flow Cytometry Analysis of Tumor-Infiltrating
Lymphocytes (TILS)

This protocol outlines the procedure for isolating and analyzing immune cell populations from
tumor tissue.

Materials:

e Tumor tissue from in vivo experiments

e RPMI medium

e Collagenase D, DNase |

 Ficoll-Paque

e ACK lysis buffer

e Fluorescently conjugated antibodies against murine CD45, CD3, CD4, CD8, and FOXP3
o Foxp3/Transcription Factor Staining Buffer Set

e Flow cytometer

Procedure:

e Harvest tumors and mince them into small pieces in RPMI medium.
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» Digest the tumor tissue with Collagenase D and DNase | at 37°C for 30-60 minutes with
agitation.

« Filter the cell suspension through a 70 um cell strainer.

 Isolate lymphocytes using a Ficoll-Paque density gradient.

e Lyse red blood cells with ACK lysis buffer.

e Wash and resuspend the single-cell suspension in FACS buffer.

o Perform surface staining with antibodies for CD45, CD3, CD4, and CD8.

o Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set.
o Perform intracellular staining for FOXP3.

e Acquire data on a flow cytometer and analyze the percentages of different immune cell
populations (e.g., CD8+ T cells, CD4+FOXP3+ Tregs) within the CD45+ leukocyte gate.[17]

Flow Cytometry Workflow for TIL Analysis
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Caption: Workflow for the analysis of tumor-infiltrating lymphocytes by flow cytometry.
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Conclusion

Peptide P60 represents a targeted and innovative approach to cancer immunotherapy by
directly inhibiting the immunosuppressive function of regulatory T cells. Its ability to disrupt the
central regulatory axis of FOXP3 holds significant promise for enhancing the efficacy of
endogenous anti-tumor immune responses and for synergistic combinations with other
immunotherapies, such as checkpoint inhibitors. The data and protocols presented in this guide
provide a solid foundation for researchers and drug development professionals to further
explore and harness the therapeutic potential of P60 and its derivatives in the fight against
cancer. Continued research into optimizing peptide stability, delivery, and combinatorial
strategies will be crucial in translating this promising preclinical concept into a clinically effective
cancer treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

abbiotec.com [abbiotec.com]
youtube.com [youtube.com]
researchgate.net [researchgate.net]

1.
2.
3.
e 4. crownbio.com [crownbio.com]
5. ar.iiarjournals.org [ar.iiarjournals.org]
6.

Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific
Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

e 7. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine
efficacy in mice - PubMed [pubmed.ncbi.nim.nih.gov]

e 8. pubcompare.ai [pubcompare.ai]
¢ 9. researchgate.net [researchgate.net]

e 10. Regulatory T cells in tumor microenvironment: new mechanisms, potential therapeutic
strategies and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b11932136?utm_src=pdf-body
https://www.benchchem.com/product/b11932136?utm_src=pdf-custom-synthesis
https://www.abbiotec.com/peptides/peptide-p60
https://www.youtube.com/watch?v=ULn03LhzjMI
https://www.researchgate.net/figure/Plasmid-construction-expression-and-purification-of-fusion-protein-6P60-MMPs-AThe_fig1_341621166
https://www.crownbio.com/hubfs/Assets2023/Indivumed-Flow-Cytometry.pdf?hsLang=en
https://ar.iiarjournals.org/content/39/10/5369
https://pmc.ncbi.nlm.nih.gov/articles/PMC7922534/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7922534/
https://pubmed.ncbi.nlm.nih.gov/20870946/
https://pubmed.ncbi.nlm.nih.gov/20870946/
https://www.pubcompare.ai/protocol/DYHzrIsBwGXEOgesEAzu/
https://www.researchgate.net/figure/nhibition-of-Treg-activity-by-the-original-P60-and-the-mutated-peptides-A-Correlation_fig4_316912742
https://pmc.ncbi.nlm.nih.gov/articles/PMC7367382/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7367382/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 11. Frontiers | On the Prognostic Power of Tumor-Infiltrating Lymphocytes — A Critical
Commentary [frontiersin.org]

e 12. The ratio of CD8 to Treg tumor-infiltrating lymphocytes is associated with response to
cisplatin-based neoadjuvant chemotherapy in patients with muscle invasive urothelial
carcinoma of the bladder - PMC [pmc.ncbi.nim.nih.gov]

e 13. The Ratios of CD8+ T Cells to CD4+CD25+ FOXP3+ and FOXP3- T Cells Correlate with
Poor Clinical Outcome in Human Serous Ovarian Cancer | PLOS One [journals.plos.org]

e 14. mstechno.co.jp [mstechno.co.jp]

e 15. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals
mechanism of anti-PD-1 response - PubMed [pubmed.ncbi.nim.nih.gov]

e 16. Longitudinal immune characterization of syngeneic tumor models to enable model
selection for immune oncology drug discovery - PMC [pmc.ncbi.nim.nih.gov]

e 17. Protocol to study the immune profile of syngeneic mouse tumor models - PMC
[pmc.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [The Role of Peptide P60 in Cancer Immunotherapy: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11932136#peptide-p60-s-role-in-cancer-
immunotherapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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